molecular formula C17H24ClN3O3S B5363475 4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

Cat. No. B5363475
M. Wt: 385.9 g/mol
InChI Key: MRZUXUMGUJKMPJ-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly referred to as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAK3, CP-690,550 has the potential to modulate immune responses and inflammation.

Mechanism of Action

CP-690,550 selectively inhibits 4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, which is a crucial component of the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting this compound, CP-690,550 can effectively block downstream signaling pathways and modulate immune responses and inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. In preclinical studies, CP-690,550 has been shown to effectively suppress the activity of T cells and B cells, which are key components of the immune system. This has led to the development of CP-690,550 as a potential therapeutic agent for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of CP-690,550 is its selectivity for 4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, which reduces the risk of off-target effects. However, one of the limitations of CP-690,550 is its potential to cause immunosuppression, which can increase the risk of infections and other complications.

Future Directions

There are a number of potential future directions for research on CP-690,550. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Another area of interest is the development of more selective 4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide inhibitors that can reduce the risk of off-target effects. Additionally, further research is needed to better understand the long-term effects of CP-690,550 on the immune system and its potential applications in the treatment of other diseases.

Synthesis Methods

CP-690,550 can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylmagnesium bromide to form 4-chloro-3-cyclopentylbenzoic acid. This intermediate is then reacted with thionyl chloride to form 4-chloro-3-cyclopentylbenzoyl chloride, which is subsequently reacted with N-methylpiperazine to form the final product, CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively suppress the activity of T cells and B cells, which are key components of the immune system. This has led to the development of CP-690,550 as a potential therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

4-chloro-N-cyclopentyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3S/c1-20-8-10-21(11-9-20)25(23,24)16-12-13(6-7-15(16)18)17(22)19-14-4-2-3-5-14/h6-7,12,14H,2-5,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZUXUMGUJKMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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